molecular formula C5H5Cl2NO B575062 ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) CAS No. 161144-79-2

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI)

Cat. No.: B575062
CAS No.: 161144-79-2
M. Wt: 166.001
InChI Key: OFXZZVTWDNVZER-UHFFFAOYSA-N
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Description

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions: ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dichloromethyl group makes it susceptible to nucleophilic substitution reactions, while the isoxazole ring can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Biological Activity

Isoxazole derivatives, including Isoxazole, 5-(Dichloromethyl)-4-Methyl- (9CI) , have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological properties of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in their ring structure. The unique electronic properties of the isoxazole moiety contribute to its biological activity, making it a valuable scaffold in medicinal chemistry. Variations in substituents on the isoxazole ring can lead to significant differences in biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Anticancer Properties

Isoxazole derivatives have been extensively studied for their anticancer properties. For instance, a series of indole-isoxazole hybrids demonstrated potent cytotoxicity against various cancer cell lines, including Huh7 and MCF7. These compounds were found to induce cell cycle arrest and decrease cyclin-dependent kinase 4 (CDK4) levels, highlighting their potential as novel anticancer agents . Similarly, other studies have shown that modifications in the isoxazole structure can enhance its efficacy against different cancer types .

Immunomodulatory Effects

Research indicates that isoxazole compounds exhibit immunosuppressive and immunostimulatory effects depending on their structural modifications. For example, certain derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting their potential use in treating autoimmune diseases or transplant rejection . In contrast, other modifications led to enhanced immune responses, indicating a dual role in immunomodulation .

Antiviral Activity

Isoxazole derivatives have also been evaluated for antiviral activity. A study on substituted phenyl analogues of isoxazoles revealed significant inhibitory effects against several human rhinovirus serotypes. The structure-activity relationship indicated that specific substituents greatly enhanced antiviral potency . The mean minimum inhibitory concentrations (MICs) were as low as 0.40 µM for some compounds, demonstrating their potential as antiviral agents.

The mechanisms by which isoxazole derivatives exert their biological effects are varied and complex:

  • Inhibition of Enzymatic Activity : Some isoxazoles act by inhibiting key enzymes involved in cellular processes or pathogen replication.
  • Modulation of Cell Signaling Pathways : Isoxazole compounds can influence signaling pathways associated with cell growth and apoptosis.
  • Interaction with Receptors : Certain derivatives have been shown to bind selectively to receptors involved in immune response modulation.

Case Study 1: Anticancer Activity

In a recent study evaluating a series of indole-isoxazole derivatives, researchers observed that specific compounds induced apoptosis in liver cancer cells through the activation of caspase pathways. The study utilized sulforhodamine B assays to determine cytotoxicity and found that three compounds exhibited significant anticancer activity with low toxicity profiles .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunosuppressive properties of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. The results showed dose-dependent inhibition of PBMC proliferation, indicating potential therapeutic applications in managing autoimmune conditions .

Data Summary Table

Biological Activity Compound Mechanism Reference
AnticancerIndole-isoxazole hybridsInduces apoptosis via caspase activation
Immunosuppressive5-amino-3-methyl-4-isoxazolecarboxylic acidInhibits PBMC proliferation
AntiviralSubstituted phenyl isoxazolesInhibits rhinovirus replication

Properties

IUPAC Name

5-(dichloromethyl)-4-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NO/c1-3-2-8-9-4(3)5(6)7/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXZZVTWDNVZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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